4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid
Overview
Description
“4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid” is a chemical compound that belongs to the category of isothiazoles. Its CAS Number is 1113109-08-2 .
Molecular Structure Analysis
The molecular formula of this compound is C12H10ClN3O3S . This indicates that it contains 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The molecular weight is 311.74 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and flash point. For this compound, the molecular weight is 311.74 g/mol . Unfortunately, the density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Chemical Reactions
Triazole-Based Scaffolds Synthesis : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to 4-amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid, is significant in creating peptidomimetics and biologically active compounds. These triazole scaffolds, despite the potential for undergoing the Dimroth rearrangement, can be effectively synthesized using ruthenium-catalyzed cycloaddition, facilitating the preparation of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Multicomponent Reactions Involvement : This compound can play a role in Passerini three-component (P-3CR) and Ugi four-component (U-4CR) reactions. These reactions are pivotal in isocyanide-based multicomponent reactions (IMCRs), used to synthesize various heterocycles and macrocycles, potentially including derivatives of 4-amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid (Wang et al., 2018).
Corrosion Inhibition
- Mild Steel Corrosion Control : Derivatives of aminotriazole compounds, similar to the one , have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown high inhibition efficiency, suggesting potential applications of related compounds in corrosion control (Bentiss et al., 2009).
Biochemical Applications
- Carbonic Anhydrase-III Inhibition : Compounds with a structure similar to 4-amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid, specifically 2,4,5-trisubstitutedthiazoles, have been synthesized and evaluated for inhibitory activities against carbonic anhydrase-III, indicating potential biomedical applications (Al-Jaidi et al., 2020).
properties
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-7-4-2-1-3-6(7)5-15-11(17)9-8(14)10(12(18)19)20-16-9/h1-4H,5,14H2,(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICOAIOXHMXALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NSC(=C2N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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